molecular formula C9H7NO2S B1615030 3-Acetylbenzo[d]thiazol-2(3H)-one CAS No. 51360-57-7

3-Acetylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1615030
CAS No.: 51360-57-7
M. Wt: 193.22 g/mol
InChI Key: PRMLFIZLUYYHCS-UHFFFAOYSA-N
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Description

3-Acetylbenzo[d]thiazol-2(3H)-one is a synthetic benzo[d]thiazol-2(3H)-one derivative intended for research and development purposes. The benzo[d]thiazol-2(3H)-one scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse pharmacological potential. Researchers are investigating compounds based on this core structure for a variety of biological activities. Literature indicates that related derivatives have demonstrated significant antidepressant and anticonvulsant properties in preclinical models, with some compounds showing effects comparable to or exceeding reference drugs like fluoxetine . Other studies highlight that molecules containing the benzo[d]thiazol-2(3H)-one moiety can act as potent and selective CB2 receptor agonists , presenting a promising target for immunomodulation and anti-inflammatory therapy, particularly in conditions like colon inflammation . Furthermore, structural analogs, specifically 3-methylbenzo[d]thiazol derivatives, have been synthesized and evaluated for their antibacterial activity against resistant strains such as MRSA, functioning through the inhibition of the bacterial cell division protein FtsZ . The acetyl substituent on this core structure provides a key site for further chemical modification, making this compound a valuable chemical intermediate for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLFIZLUYYHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351020
Record name 3-ACETYL-2-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51360-57-7
Record name 3-ACETYL-2-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Transformations at the Thiazolone Ring System

Reactions Involving the C-2 Position of the Thiazole (B1198619) Ring

The C-2 position of the benzothiazole ring system is a focal point for synthetic modifications. However, in this compound, the electrophilic character of the C-2 carbon is significantly influenced by the adjacent carbonyl group and the electron-withdrawing nature of the N-acetyl substituent. This generally renders the C-2 position less susceptible to direct electrophilic substitution reactions like the Vilsmeier-Haack reaction, which typically require electron-rich aromatic substrates. ijpcbs.comwikipedia.orgnumberanalytics.comcambridge.orgorganic-chemistry.org

To overcome this inherent lack of reactivity, alternative strategies often involve the transformation of the benzothiazole core. One such approach is the conversion of benzothiazoles into thiazol-2-yl-triphenylphosphonium salts. This transformation, achieved by reacting the benzothiazole with triphenylphosphine, activates the C-2 position, making it susceptible to nucleophilic attack by a variety of O- and N-centered nucleophiles to yield ethers and amines, respectively. researchgate.net While this method has been demonstrated on benzothiazoles, its direct application to this compound would be a novel extension.

Another general strategy for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various reagents such as aldehydes, acyl chlorides, or nitriles. mdpi.comnih.gov These methods build the benzothiazole ring with the desired C-2 substituent already in place, rather than modifying a pre-formed this compound.

Heterocyclic Annulation and Scaffold Diversification

The fusion of the this compound core with other heterocyclic systems is a key strategy for scaffold diversification and the generation of novel chemical entities with potentially enhanced biological or material properties.

Fusion with Other Heterocyclic Rings (e.g., chromen-2-one)

A notable example of heterocyclic annulation is the synthesis of 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. This fusion of a benzothiazole with a coumarin (B35378) (chromen-2-one) moiety has been achieved through the reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde (B1680747) in the presence of ammonium (B1175870) acetate. nih.gov The reaction is believed to proceed via the initial formation of an adduct, followed by the elimination of benzohydrazide (B10538) to yield the fused product. This reaction highlights the reactivity of derivatives where the C-2 position of the benzothiazole is functionalized with a methylene (B1212753) group, a potential synthetic target from the acetyl group of this compound.

The coumarin core is a privileged structure in photochemistry and medicinal chemistry. The fusion with a benzothiazole unit, which also possesses interesting luminescent properties, can lead to novel fluorescent materials or photosensitizers. nih.gov

A variety of substituted coumarin-thiazole hybrids have been synthesized, further demonstrating the versatility of this synthetic approach. The table below summarizes some examples of these fused systems.

Starting Material 1Starting Material 2Catalyst/ReagentProductYield (%)Reference
N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazideSalicylaldehydeAmmonium acetate3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one95 nih.gov
3-Bromoacetylcoumarin2-MercaptobenzimidazolePolyphosphoric acid3-(Benzo[d]thiazolo[3,2-a]imidazol-2-yl)-2H-chromen-2-one- researchgate.net
3-Acetyl-6-methyl-2H-chromen-2-oneThiosemicarbazide, Hydrazonoyl halidesTriethylamineSubstituted 3-(thiazolyl)-2H-chromen-2-ones- rsc.org

Table 1: Examples of Synthesized Benzothiazole-Chromen-2-one Hybrids

Construction of Spiro and Bridged Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, often exhibit unique three-dimensional structures that are of great interest in drug design. A common strategy for the synthesis of spiro-benzothiazoles involves the reaction of isatin (B1672199) (1H-indole-2,3-dione) derivatives with 2-aminothiophenol. This condensation reaction directly constructs the spiro[benzothiazole-2,3'-indoline] scaffold. researchgate.netnih.gov While this method does not directly utilize this compound, it represents a key synthetic route to spiro compounds containing the benzothiazole moiety.

The synthesis of these spiro compounds is often straightforward, proceeding in ethanol (B145695) and leading to a diverse range of derivatives based on the substituents on the isatin ring. These compounds have been investigated for their antioxidant and anticancer activities. nih.gov

Isatin DerivativeReagentProductReference
5-Substituted 1H-indole-2,3-diones2-Aminothiophenol3'H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones researchgate.netnih.gov

Table 2: General Synthesis of Spiro[benzothiazole-2,3'-indoline] Derivatives

The construction of bridged systems from this compound is less documented. Such transformations would likely require multi-step sequences involving cycloaddition reactions or intramolecular ring-forming processes on suitably derivatized substrates.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Acetylbenzo D Thiazol 2 3h One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, or analyses using advanced techniques like COSY, NOESY, HSQC, or HMBC, could be located for 3-Acetylbenzo[d]thiazol-2(3H)-one. This information is fundamental for assigning the proton and carbon signals and understanding the connectivity and spatial relationships within the molecule. Furthermore, no studies employing heteronuclear NMR techniques, such as ¹⁵N or ¹⁹F NMR, for this compound appear to be published.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Detailed experimental IR and Raman spectra for this compound are not available in the reviewed literature. While general characteristic absorption bands for carbonyl and heterocyclic moieties can be predicted, specific, experimentally verified frequencies for this compound have not been documented. Such data would be essential for identifying the characteristic stretching and bending vibrations of its functional groups, particularly the N-acetyl carbonyl and the benzothiazolone core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. This analysis is the gold standard for confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Fragmentation Pathway Analysis

The analysis of the mass spectrum of this compound under electron ionization (EI) provides significant insights into its structural stability and fragmentation pathways. While specific experimental data for the target compound is not extensively available, a fragmentation pattern can be predicted based on the established principles of mass spectrometry for related N-acetylated compounds and benzothiazole (B30560) derivatives. researchgate.netchemguide.co.uk

The molecular ion peak (M+) is expected to be observed, and its fragmentation is likely initiated by cleavages at the bonds adjacent to the carbonyl groups and within the heterocyclic ring. A primary and highly characteristic fragmentation pathway for N-acetyl compounds involves the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (CH₃CO•). researchgate.netlibretexts.org

A plausible fragmentation pathway for this compound would involve the following steps:

Initial Ionization: Formation of the molecular ion [C₉H₇NO₂S]⁺•.

α-Cleavage: The most favorable initial fragmentation is the cleavage of the N-C bond of the acetyl group, leading to the loss of a ketene molecule (42 Da), resulting in the formation of a stable benzothiazol-2(3H)-one cation.

Alternative α-Cleavage: Loss of the methyl radical (•CH₃) from the acetyl group to form an [M-15]⁺ ion is also possible.

Ring Fragmentation: Subsequent fragmentation of the benzothiazolone ring structure can occur. This may involve the loss of carbon monoxide (CO) from the lactam carbonyl, followed by the cleavage of the thiazole (B1198619) ring, leading to various smaller charged fragments.

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. The study of acylated derivatives of similar compounds has shown that derivatization significantly alters the fragmentation mechanism, often leading to a wider array of abundant and characteristic ions in the mass spectrum. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula of Fragment
193Molecular Ion [M]⁺•[C₉H₇NO₂S]⁺•
151[M - CH₂CO]⁺•[C₇H₅NOS]⁺•
178[M - CH₃]⁺[C₈H₄NO₂S]⁺
123[C₇H₅NS]⁺•[C₇H₅NS]⁺•
108[C₆H₄S]⁺•[C₆H₄S]⁺•
96[C₆H₄N]⁺[C₆H₄N]⁺
43[CH₃CO]⁺[C₂H₃O]⁺

This table is predictive and based on general fragmentation patterns of analogous compounds.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound and its analogues, this method reveals critical details about their molecular conformation, planarity, and the nature of intermolecular forces that govern their crystal packing.

Molecular Conformation and Planarity Analysis

The molecular structure of N-acylated benzothiazolones is characterized by the fusion of a benzene (B151609) ring and a thiazolone ring. X-ray crystallographic studies of analogous compounds, such as 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one and N-acetyloxazolidin-2-one, provide valuable insights into the expected conformation of this compound. nih.govmdpi.com

The benzothiazole ring system itself is expected to be essentially planar. nih.gov In the case of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole and the adjacent chromene ring systems are nearly coplanar, with a very small interplanar angle. nih.gov For 3-acetyloxazolidin-2-one, the nitrogen atom of the imide is planar, and the exocyclic carbonyl group is oriented anti to the ring N-C(=O) bond. mdpi.com A similar planarity and orientation would be anticipated for this compound. The degree of planarity can be quantified by the root-mean-square deviation (r.m.s.d.) of the atoms from the mean plane of the ring system.

Table 2: Selected Crystallographic Data for an Analogue, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3229 (4)
b (Å)5.4883 (2)
c (Å)22.0163 (9)
β (°)94.954 (2)
R.m.s.d. of benzothiazole ring (Å)0.012
Interplanar angle (benzothiazole/chromene) (°)6.47 (6)

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. rsc.orgmdpi.com In N-acylated benzothiazolone structures, weak hydrogen bonds, such as C–H···O interactions, and π–π stacking are expected to be the dominant forces influencing the crystal packing. nih.govresearchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

The interplay of intermolecular interactions leads to the formation of well-defined supramolecular assemblies. Hydrogen bonding networks, even when involving weak C–H···O interactions, can create robust and predictable patterns, such as chains, sheets, or three-dimensional networks.

For instance, in the crystal of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, dimeric units are formed through C–H···O=C hydrogen bonds. These dimers are then further organized into layers. miamioh.edu The specific geometry and strength of these hydrogen bonds can be characterized by the donor-acceptor distance and the angle of the interaction.

Table 3: Hydrogen Bond Geometry in an Analogue, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation for Acceptor
C4–H4···O20.932.583.428 (3)152x, y, z
C13–H13···N30.932.603.447 (3)152x, 1+y, z
C15–H15···O20.932.443.337 (3)163-x+1/2, y+1/2, -z+3/2

The study of these supramolecular motifs is fundamental to predicting and controlling the solid-state properties of this compound and related compounds.

Structure Activity Relationship Sar and Ligand Design Principles of Benzo D Thiazol 2 3h One Based Ligands

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.net For benzo[d]thiazol-2(3H)-one derivatives, 3D-QSAR models have been instrumental in designing selective inhibitors for specific targets. nih.gov These models generate field points that describe the electrostatic, van der Waals, and hydrophobic potentials required for potent and selective inhibition. nih.gov

For instance, a 3D-QSAR model developed for aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, based on a series of indole-2,3-diones, was successfully used to design novel benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives. nih.gov The designed molecules that perfectly mapped onto the 3D-QSAR model showed good predicted inhibitory potency. nih.govresearchgate.net This highlights the power of QSAR in guiding the design of new benzothiazolone-based ligands with desired biological activities. nih.gov Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are employed to build robust QSAR models. imist.ma These models are validated internally and externally to ensure their predictive power. imist.ma

Influence of Substituent Effects on Ligand Recognition and Modulatory Activity

The nature and position of substituents on the benzo[d]thiazol-2(3H)-one core and its associated side chains play a pivotal role in determining ligand recognition and modulatory activity. nih.govrsc.org These effects can be broadly categorized into electronic and steric parameters, as well as the influence of linker chains.

Electronic and Steric Parameters of Substituents

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, significantly impact the biological activity of benzothiazole (B30560) derivatives. rsc.orgmdpi.com For example, in a series of benzothiazole derivatives bearing an amide moiety, the electronic and lipophilic characteristics of the phenyl ring were found to have a considerable effect on their antimicrobial activity. rsc.org The introduction of an electron-withdrawing group like a nitro group (-NO2) can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the compound's reactivity and electronic properties. mdpi.com

Parameter TypeExample DescriptorsInfluence on Activity
Electronic Hammett constant (σ), Total energy (Etot)Affects drug solubility, distribution, and receptor interaction strength. rasayanjournal.co.in
Steric Molar Refractivity (MR), Taft steric parameter (Es)Governs the strength of drug-receptor interactions and geometric fit. rasayanjournal.co.inuwec.edu
Lipophilic Log P, Hansch constant (π)Plays a role in drug penetration into cell membranes. rasayanjournal.co.in

Role of Linker Chains and Their Length on Binding Specificity

For many benzo[d]thiazol-2(3H)-one based ligands, a linker chain connects the core scaffold to another pharmacophoric element, often a cycloalkylamine ring. nih.gov The length and flexibility of this linker are critical determinants of binding specificity and affinity. nih.gov

A study on benzo[d]thiazol-2(3H)-one based sigma (σ) receptor ligands revealed that increasing the linker arm length from two to five methylene (B1212753) units resulted in a marginal change in affinity for the σ-1 subtype but a significant increase in affinity for the σ-2 subtype. nih.gov This demonstrates that the linker length is a key factor in dictating subtype selectivity. nih.gov For instance, analogues with shorter chains (three or four methylene units) connecting to an azepane ring showed high affinity for the σ-1 receptor and moderate selectivity over the σ-2 subtype. nih.gov

Rational Design Strategies for Novel Benzothiazolone Derivatives

The rational design of novel benzothiazolone derivatives leverages our understanding of SAR to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This process often involves a combination of computational modeling and synthetic chemistry. nih.govnih.gov

One common strategy is the structural modification of a known active compound. nih.gov For example, in the design of sigma receptor ligands, modifications were made to the linker length, aryl substitution, and the alkylamine ring size of the parent benzo[d]thiazol-2(3H)-one structure. nih.gov This led to the discovery of compounds with low nanomolar affinity for the receptor subtypes. nih.govnih.gov Specifically, a propionyl substitution on the aryl ring led to a dramatic decrease in σ-2 affinity with only a marginal change in σ-1 affinity, highlighting the potential for fine-tuning selectivity. nih.gov

Molecular docking studies are also a cornerstone of rational design, providing insights into the binding modes of designed ligands within the active site of a target protein. nih.govnih.gov This allows for the identification of key interactions and helps to validate the design hypotheses. nih.gov

Exploration of Conformational Requirements for Activity

The three-dimensional conformation of a ligand is what ultimately dictates its ability to bind to a receptor. Conformational analysis of benzothiazole derivatives helps to identify the low-energy, bioactive conformations. mdpi.com

By varying the dihedral angle between the benzothiazole ring and an attached phenyl ring, for example, researchers can identify the most stable conformers. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is another important parameter; a smaller energy gap suggests higher reactivity. mdpi.com Studies have shown that the substitution pattern can significantly influence this energy gap. For instance, a derivative with a CF3 substituent was found to have the lowest HOMO-LUMO energy gap in one series, indicating higher reactivity. mdpi.com Understanding these conformational preferences is essential for designing ligands that can adopt the optimal geometry for binding.

Insights from Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemotypes with similar biological activity to a known active compound. uniroma1.itcapes.gov.brresearchgate.netnih.gov These approaches aim to improve properties such as potency, selectivity, and patentability. uniroma1.itnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features. nih.govuniroma1.it For example, a saccharine scaffold in a lead compound was successfully replaced by a benzothiazole scaffold to design novel BCL-2 inhibitors. nih.gov In another instance, 3D-QSAR modeling coupled with scaffold hopping was used to design benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective ALDH1A1 inhibitors, starting from indole-2,3-dione based compounds. nih.govresearchgate.net

Bioisosteric replacement involves the substitution of one functional group with another that has similar physical or chemical properties, leading to retained biological activity. researchgate.netnih.govresearchgate.net This can be used to optimize pharmacokinetic properties or to explore new chemical space. researchgate.net For example, a naphthalenyl moiety in a butyrylcholinesterase inhibitor was replaced by a benzothiazolaminyl fragment. researchgate.net

Both scaffold hopping and bioisosteric replacement have proven to be valuable tools in the design of novel ligands based on the benzo[d]thiazol-2(3H)-one framework and related heterocyclic systems. nih.govnih.govresearchgate.net

Benzo D Thiazol 2 3h One As a Core Scaffold for Advanced Materials Research

Incorporation into Fluorescent and Luminescent Materials

The inherent luminescence of the benzothiazole (B30560) core is a cornerstone of its application in fluorescent materials. Benzothiazole derivatives are known to exhibit strong fluorescence, and their emission characteristics can be precisely controlled by the nature and position of substituents. nih.gov The acetyl group in 3-Acetylbenzo[d]thiazol-2(3H)-one acts as an electron-withdrawing group, which can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism for tuning fluorescence emission wavelengths and quantum yields.

Benzothiazole derivatives are attractive candidates for organic light-emitting diodes (OLEDs) because of their distinctive electro-optical properties and high luminescence. nih.gov They can be incorporated as emitters, hosts, or electron-transporting materials. The this compound scaffold can be envisioned as a building block for OLED materials. The acetyl group can enhance the electron-accepting nature of the molecule, which is beneficial for creating donor-acceptor (D-A) type emitters. When combined with a suitable electron-donating moiety, these D-A systems can exhibit efficient ICT, leading to tunable and highly efficient electroluminescence. Furthermore, the rigid structure of the benzothiazolone core contributes to a high glass transition temperature in resulting materials, promoting morphological stability and longer operational lifetimes for OLED devices.

The development of fluorescent probes for the detection of specific analytes is a critical area of research. Materials based on the benzo[d]thiazol-2(3H)-one scaffold have been successfully employed for this purpose. For instance, derivatives combining this core with other fluorescent systems, like coumarin (B35378), have been utilized as probes for detecting biothiols. nih.gov

The this compound structure is well-suited for designing new fluorescent sensors. The acetyl group's carbonyl functionality provides a reactive site for further chemical modification, allowing for the attachment of specific recognition units (receptors) for ions, molecules, or biological macromolecules. The binding of a target analyte to this receptor site would alter the electronic environment of the benzothiazolone fluorophore, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Table 2: Examples of Benzothiazole-Based Fluorescent Probes

Compound NameApplicationReference
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-oneLight-emitting material nih.gov
DARPIXFluorescent probe for biothiol detection nih.gov
VIVWEF and VIWDOXFluorescent probes for evaluating anti-cancer agents nih.gov

This table illustrates the utility of the broader benzothiazole scaffold in fluorescent applications.

Application in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to high-intensity light, are essential for technologies like optical switching, frequency conversion, and data storage. A common strategy for designing molecular NLO materials is to create D-A systems that facilitate significant charge transfer upon excitation.

The benzo[d]thiazol-2(3H)-one core can function as an effective electron-accepting component in NLO chromophores. The introduction of the 3-acetyl group further strengthens its electron-withdrawing character, enhancing the potential for large second-order (β) and third-order (γ) hyperpolarizabilities when linked to a strong electron-donating group through a π-conjugated bridge. Research on octupolar oligomers has demonstrated that increasing the number of such D-A units within a molecule can lead to a systematic increase in NLO response. nih.gov A similar design strategy could be applied to oligomers based on the this compound scaffold to develop materials with substantial NLO activity.

Use in Photochromic and Thermochromic Systems

Photochromic and thermochromic materials, which change color in response to light or heat, respectively, are of great interest for applications such as smart windows, security inks, and molecular switches. The color change in these systems is driven by a reversible transformation between two different molecular states with distinct absorption spectra.

While direct studies on this compound are limited, research on related thiazole-containing hydrazone derivatives has demonstrated both photochromic and thermochromic behavior. researchgate.net This behavior is often attributed to mechanisms like keto-enol tautomerism or cis-trans isomerization around a C=N bond upon stimulation. researchgate.net The acetyl group of this compound provides a synthetic handle to create such systems. For example, condensation with a hydrazine (B178648) derivative would yield a hydrazone, potentially capable of undergoing reversible structural changes. The thermochromic properties of related compounds have been investigated using temperature-variable spectrometry and differential scanning calorimetry (DSC). researchgate.net

Integration into Polymeric Materials and Nanostructures

Integrating functional molecules into polymers and nanostructures is a key strategy for creating robust, processable materials with tailored properties. The benzo[d]thiazol-2(3H)-one scaffold is amenable to such integration. Its planar structure can promote self-assembly and the formation of organized supramolecular aggregates through π-π stacking, a phenomenon observed in related benzo-fused heterocycles like 2H-benzo[d]1,2,3-triazole. mdpi.com

The this compound can be incorporated into polymeric backbones or as pendant groups. The acetyl group itself can be chemically modified to introduce a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. This would allow for its covalent integration into a wide range of polymer systems via conventional polymerization techniques, imparting the luminescent, electronic, or responsive properties of the benzothiazolone core to the bulk material.

Future Research Trajectories and Emerging Opportunities in 3 Acetylbenzo D Thiazol 2 3h One Chemistry

Development of Asymmetric Synthesis Methodologies

The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. While many synthetic routes to benzothiazoles exist, the development of asymmetric methods for 3-substituted derivatives like 3-Acetylbenzo[d]thiazol-2(3H)-one is a burgeoning field.

Future research will likely focus on the design and application of chiral catalysts—including metal complexes and organocatalysts—to achieve high enantioselectivity. bohrium.com Strategies may involve the asymmetric functionalization of the benzothiazole (B30560) core or the stereoselective introduction of substituents. For instance, methods developed for the asymmetric synthesis of related heterocyclic systems, such as tetrahydro-2-benzazepines, utilize chiral auxiliaries like (R)-phenylglycinol to guide the stereoselective introduction of substituents, a principle that could be adapted for benzothiazolone scaffolds. rsc.orgnih.govresearchgate.net The goal is to create a toolbox of reliable and scalable reactions that provide access to enantiomerically pure benzothiazole derivatives, enabling detailed investigation into their stereospecific biological effects.

Table 1: Potential Strategies for Asymmetric Synthesis

StrategyDescriptionPotential Catalysts/ReagentsReference
Chiral Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction.Metal catalysts (e.g., Ni, Ir, Cu), Organocatalysts (e.g., cinchona alkaloids, prolinol derivatives). bohrium.com
Chiral Auxiliaries Covalent attachment of a chiral molecule to the substrate to direct a diastereoselective reaction.(R)-phenylglycinol, Evans auxiliaries. rsc.orgnih.gov
Enzymatic Catalysis Utilization of enzymes to catalyze stereoselective transformations.Lipases, Ketoreductases. bohrium.com

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govmdpi.com For this compound and its analogs, AI can accelerate the discovery and development process in several key areas.

Table 2: Applications of AI/ML in Benzothiazole Research

AI/ML ApplicationDescriptionExpected Outcome
Predictive Modeling (QSAR) Develops models to predict biological activity based on molecular structure.Rapid screening of virtual libraries; prioritization of synthetic targets. nih.gov
Generative Chemistry Designs novel molecules with desired property profiles.Identification of new, potent, and patentable chemical entities. elsevier.com
Retrosynthetic Analysis Predicts optimal synthetic pathways for a target molecule.Acceleration of the synthesis planning process and cost reduction. technologynetworks.com
Property Prediction Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Exploration of Novel Biological Modalities Beyond Traditional Receptor Ligands

While the benzothiazole scaffold is known to interact with various receptors, future research is expanding to explore more complex and nuanced biological activities. This involves moving beyond simple agonist/antagonist roles to targeting key players in disease pathways, such as enzymes and protein-protein interactions.

Derivatives of the core benzothiazole structure have shown significant potential as inhibitors of various enzymes implicated in human diseases. nih.gov For example, specific benzothiazole compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), thymidine (B127349) phosphorylase, and α-glucosidase. nih.govrsc.orgrsc.org These findings open up avenues for developing treatments for neurodegenerative diseases like Alzheimer's and for metabolic disorders. nih.govrsc.org The anticancer potential of benzothiazoles is also a major area of investigation, with studies showing activity against a wide range of cancer cell lines through mechanisms that include inhibition of crucial enzymes like carbonic anhydrase and interactions with DNA. tandfonline.comnih.govnih.gov

The development of multitarget-directed ligands (MTDLs) is another promising frontier. nih.gov Given the multifactorial nature of diseases like Alzheimer's, a single molecule that can modulate multiple targets (e.g., AChE, MAO-B, and amyloid-beta aggregation) could offer a superior therapeutic approach compared to traditional single-target drugs. nih.govrsc.org The this compound scaffold is an excellent starting point for designing such MTDLs.

Table 3: Emerging Biological Targets for Benzothiazole Derivatives

Target ClassSpecific Example(s)Therapeutic AreaReference(s)
Enzyme Inhibition Acetylcholinesterase (AChE), MAO-BAlzheimer's Disease nih.govrsc.orgrsc.org
Thymidine Phosphorylase, α-GlucosidaseAnticancer, Antidiabetic nih.gov
Dihydropteroate synthase (DHPS)Antimicrobial nih.gov
Carbonic Anhydrase (CA)Anticancer tandfonline.com
Anticancer Antiproliferative activity against various cell lines (e.g., MCF-7, HeLa, A549)Oncology nih.gov
Antimicrobial Activity against E. coli, S. aureus, Candida albicansInfectious Diseases nih.gov

Sustainable and Eco-Friendly Synthetic Approaches for Scalable Production

In line with the global push for green chemistry, a significant research effort is being directed towards developing sustainable and environmentally benign methods for synthesizing benzothiazoles. airo.co.inresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency, which is crucial for the scalable production of any commercially viable compound.

Key strategies in green synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. rsc.orgbohrium.comorgchemres.org

Catalyst Innovation: Employing reusable catalysts such as biocatalysts (e.g., chitosan-based hydrogels), nano-catalysts, or solid-supported catalysts that can be easily separated from the reaction mixture and used multiple times. mdpi.comnih.govmdpi.com

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasonic-assisted synthesis to significantly shorten reaction times and often improve product yields compared to conventional heating methods. airo.co.inresearchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions by grinding reactants together, sometimes with a catalytic amount of an acid, which eliminates the need for solvents altogether. airo.co.inbohrium.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product, which increases atom economy and reduces the number of purification steps. researchgate.net

These methods not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and simpler, more cost-effective processes. orgchemres.orgmdpi.com

Table 4: Comparison of Green Synthesis Methods for Benzothiazoles

MethodKey FeaturesAdvantagesReference(s)
Microwave-Assisted Rapid heating, shorter reaction times (minutes vs. hours).High yields, reduced side reactions, energy efficiency. airo.co.inmdpi.com
Ultrasonic Irradiation Uses sound energy to induce cavitation and accelerate reactions.Mild conditions, high yields, enhanced reaction rates. orgchemres.orgnih.govmdpi.com
Green Catalysts Recyclable and often biodegradable catalysts (e.g., chitosan, nano-silica).Reduced waste, cost-effective, sustainable. mdpi.comnih.govmdpi.com
Aqueous Media Utilizes water as the reaction solvent.Safe, non-toxic, inexpensive, environmentally benign. rsc.orgorgchemres.org
Solvent-Free Conditions Reactants are mixed directly without a solvent.Minimal waste, simple work-up, avoids hazardous solvents. airo.co.inbohrium.com

Multidisciplinary Research at the Interface of Organic Chemistry, Computational Science, and Materials Science

The future development of this compound and its derivatives will increasingly rely on a synergistic approach that integrates multiple scientific disciplines. The combination of organic synthesis, computational modeling, and materials science creates a powerful platform for rational design and discovery.

Organic chemistry provides the foundational tools for creating new molecules. youtube.comnih.govComputational science , through methods like Density Functional Theory (DFT) and molecular docking, allows for the in silico prediction of molecular properties, geometries, and interactions with biological targets. wjahr.comresearchgate.netmdpi.com This computational insight guides synthetic chemists toward the most promising molecular designs, saving considerable time and resources. wjahr.commdpi.com For example, computational studies can elucidate the binding patterns of benzothiazole derivatives within an enzyme's active site, explaining observed structure-activity relationships and suggesting modifications to enhance potency. nih.govnih.gov

The interface with materials science opens up entirely new applications beyond medicine. The unique electronic and photophysical properties of the benzothiazole scaffold make it a candidate for use in advanced functional materials. Research has demonstrated the application of benzothiadiazole derivatives as acceptors in organic photovoltaic devices (solar cells), highlighting their potential in the field of optoelectronics. rsc.org Further exploration could see derivatives of this compound being investigated for roles in organic light-emitting diodes (OLEDs), sensors, or as functional dyes. nih.gov This multidisciplinary convergence ensures that the full potential of the benzothiazole core is explored, from life-saving therapeutics to next-generation electronic materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-acetylbenzo[d]thiazol-2(3H)-one derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of temperature, solvent choice (e.g., ethanol, methanol), and catalysts (e.g., TsOH, TFA). Microwave-assisted synthesis or solvent-free conditions may reduce reaction times and enhance yields . Key steps include nucleophilic substitution and condensation reactions, monitored via HPLC or NMR to confirm intermediate structures and purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight and functional groups, respectively . X-ray crystallography may resolve complex stereochemistry in advanced studies .

Q. How can initial biological activity screening be designed for these derivatives?

  • Methodological Answer : Use in vitro assays like MTT to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves and IC50 values are calculated, with cisplatin as a positive control. Enzymatic inhibition assays (e.g., against kinases or proteases) can assess target specificity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites (e.g., sulfur in thiazole rings). Kinetic studies under varying pH and temperature reveal rate-determining steps. Isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Compare derivatives with systematic substitutions (e.g., chloro, methyl, methoxy groups). Use molecular docking to correlate substituent positions with binding affinities to targets like DNA or sigma-1 receptors. Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies address conflicting data in cytotoxicity studies across cell lines?

  • Methodological Answer : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentration). Include apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. Cross-validate using 3D tumor spheroid models to mimic in vivo conditions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Perform in silico ADMET predictions (e.g., SwissADME) to optimize logP, solubility, and metabolic stability. Molecular dynamics simulations assess binding kinetics to biological targets. QSAR models prioritize synthetic targets with predicted high activity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up may reduce yields due to inefficient heat transfer or solvent evaporation. Use flow chemistry for continuous synthesis or gradient HPLC for purification. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.